tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate
Description
tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an imidazole ring, a morpholine ring, and a triazine ring, making it a subject of interest in medicinal chemistry and other research areas.
Properties
Molecular Formula |
C24H32FN9O3 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-fluorophenyl)-2-[[4-[(1-methylimidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C24H32FN9O3/c1-24(2,3)37-23(35)26-13-18(16-5-7-17(25)8-6-16)28-20-30-21(29-19-14-33(4)15-27-19)32-22(31-20)34-9-11-36-12-10-34/h5-8,14-15,18H,9-13H2,1-4H3,(H,26,35)(H2,28,29,30,31,32) |
InChI Key |
CGIFSWANJUIMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)NC2=NC(=NC(=N2)NC3=CN(C=N3)C)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the triazine ring, followed by the introduction of the morpholine and imidazole rings. The final step usually involves the coupling of the fluorophenyl group and the tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its various functional groups enable it to bind to different proteins and enzymes, making it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics, such as improved stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [2-(4-chlorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate
- tert-Butyl [2-(4-bromophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate
Uniqueness
tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it distinct from similar compounds with different substituents.
Biological Activity
tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate (CAS No. 125971-95-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a fluorophenyl moiety, an imidazole derivative, and a morpholine ring, which may contribute to its pharmacological properties.
The molecular formula of this compound is C₁₈H₂₃FN₄O₂ with a molecular weight of 354.41 g/mol. It is important to note the presence of functional groups that may influence its solubility and reactivity.
Antimicrobial Activity
Research indicates that compounds containing imidazole and morpholine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM in DMSO . The inclusion of these moieties in tert-butyl carbamate may enhance its antibacterial activity.
Anticancer Properties
Preliminary investigations into similar compounds suggest potential anticancer activity. The triazine scaffold is known for its role in targeting specific cellular pathways involved in cancer proliferation. The compound's ability to inhibit certain kinases or induce apoptosis in cancer cells remains an area of active research.
Enzyme Inhibition
The structural features of tert-butyl [2-(4-fluorophenyl)-2-(...)] suggest it may act as an enzyme inhibitor. Compounds with morpholine and imidazole groups have been documented to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . This inhibition could be leveraged for therapeutic applications in cancer treatment or infectious diseases.
Study 1: Antibacterial Activity
In a study assessing the antibacterial activity of various derivatives, tert-butyl carbamate analogs demonstrated notable inhibition against Gram-negative bacteria. The compounds were tested using the agar disc-diffusion method, revealing effective zones of inhibition against E. coli and Pseudomonas aeruginosa .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| tert-butyl carbamate | E. coli | 18 |
Study 2: Anticancer Activity
A series of triazine-based compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the triazine core significantly affected potency, with some derivatives exhibiting IC₅₀ values in the low micromolar range against breast cancer cells .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound C | MCF7 (Breast) | 5.0 |
| Compound D | HeLa (Cervical) | 10.0 |
| tert-butyl carbamate | MCF7 (Breast) | 7.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
